Cas no 17285-34-6 (trichloropyridazin-4-amine)

trichloropyridazin-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-Pyridazinamine, 3,5,6-trichloro-
- 3,5,6-TRICHLOROPYRIDAZIN-4-YLAMINE
- Trichloropyridazin-4-amine
- 3,5,6-trichloropyridazin-4-amine
- AKOS006271646
- AC-907/25005600
- 17285-34-6
- 3,5,6-trichloropyridazin-4-ylamine
- EN300-344517
- 985-725-9
- trichloropyridazin-4-amine
- 3,4,6-Trichlor-5-amino-pyridazin
- SAA28534
-
- MDL: MFCD00235160
- インチ: InChI=1S/C4H2Cl3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9)
- InChIKey: NUGBPWSBRRGGKD-UHFFFAOYSA-N
- SMILES: NC1=C(Cl)N=NC(Cl)=C1Cl
計算された属性
- 精确分子量: 196.931430Da
- 同位素质量: 196.931430Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- XLogP3: 1.7
trichloropyridazin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23901-500MG |
trichloropyridazin-4-amine |
17285-34-6 | 95% | 500MG |
¥ 3,531.00 | 2023-04-14 | |
Chemenu | CM440821-250mg |
trichloropyridazin-4-amine |
17285-34-6 | 95%+ | 250mg |
$659 | 2023-03-07 | |
Enamine | EN300-344517-5.0g |
trichloropyridazin-4-amine |
17285-34-6 | 95% | 5g |
$1708.0 | 2023-06-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534998-1g |
3,5,6-Trichloropyridazin-4-amine |
17285-34-6 | 98% | 1g |
¥12350 | 2023-02-24 | |
TRC | T899600-5mg |
Trichloropyridazin-4-amine |
17285-34-6 | 5mg |
$ 50.00 | 2022-06-02 | ||
TRC | T899600-50mg |
Trichloropyridazin-4-amine |
17285-34-6 | 50mg |
$ 320.00 | 2022-06-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00809666-1g |
3,5,6-Trichloropyridazin-4-amine |
17285-34-6 | 97% | 1g |
¥8653.0 | 2023-02-23 | |
Enamine | EN300-344517-0.05g |
trichloropyridazin-4-amine |
17285-34-6 | 95% | 0.05g |
$166.0 | 2023-09-03 | |
Chemenu | CM440821-500mg |
trichloropyridazin-4-amine |
17285-34-6 | 95%+ | 500mg |
$1023 | 2023-03-07 | |
Enamine | EN300-344517-0.1g |
trichloropyridazin-4-amine |
17285-34-6 | 95% | 0.1g |
$247.0 | 2023-09-03 |
trichloropyridazin-4-amine 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
trichloropyridazin-4-amineに関する追加情報
4-Pyridazinamine, 3,5,6-Trichloro- (CAS No. 17285-34-6): A Comprehensive Overview
4-Pyridazinamine, 3,5,6-Trichloro-, also known by its CAS registry number 17285-34-6, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of pyridazine derivatives, which are known for their unique chemical properties and versatility in different fields. The structure of 4-Pyridazinamine, 3,5,6-Trichloro- consists of a pyridazine ring with three chlorine atoms substituted at positions 3, 5, and 6, along with an amine group at position 4. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable compound in research and development.
Recent studies have highlighted the potential of 4-Pyridazinamine, 3,5,6-Trichloro- in the field of pharmaceutical chemistry. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential therapeutic applications. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising antimicrobial activity, particularly against Gram-positive bacteria. The chlorinated pyridazine framework has been shown to enhance the molecule's ability to interact with bacterial cell membranes, making it a candidate for antibiotic development.
In addition to its pharmaceutical applications, 4-Pyridazinamine, 3,5,6-Trichloro- has also found relevance in the realm of agricultural chemistry. Its ability to act as a pesticide intermediate has been explored in recent agricultural research. A report from the *Journal of Agricultural and Food Chemistry* indicated that this compound can be used to synthesize pesticides with improved efficacy against crop pests. The trichlorinated structure contributes to the stability and selectivity of these pesticides, reducing their impact on non-target organisms while maintaining their effectiveness.
The synthesis of 4-Pyridazinamine, 3,5,6-Trichloro- involves a multi-step process that typically begins with the chlorination of pyridazine derivatives. Recent advancements in synthetic chemistry have led to more efficient methods for producing this compound. For example, researchers have developed a catalytic chlorination method using transition metal catalysts that significantly reduce reaction time and improve yield. These methods are not only cost-effective but also environmentally friendly compared to traditional synthesis routes.
From an environmental standpoint, understanding the behavior of 4-Pyridazinamine, 3,5,6-Trichloro- in ecosystems is crucial for its safe application. Studies conducted by environmental scientists have focused on its degradation pathways and bioaccumulation potential. Results from these studies suggest that under certain conditions, such as exposure to sunlight or microbial activity in soil and water systems,the compound undergoes rapid degradation into less harmful byproducts. This information is vital for regulatory agencies aiming to establish guidelines for its use and disposal.
Moreover,the application of 4-Pyridazinamine derivatives extends into the field of material science where they are used as precursors for synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). A study published in *Chemistry: A European Journal* demonstrated that incorporating this compound into MOF structures enhances their porosity and stability,making them suitable for gas storage applications.
Looking ahead,the demand for 4-Pyridazinamine derivatives is expected to grow due to increasing interest in sustainable chemical processes.The ability to tailor their properties through substitution patterns offers endless possibilities for innovation across various industries.In conclusion,4-Pyridazinamine,CAS No.17285-34-6, stands out as a versatile compound with immense potential in pharmaceuticals(agriculture),and materials science.
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